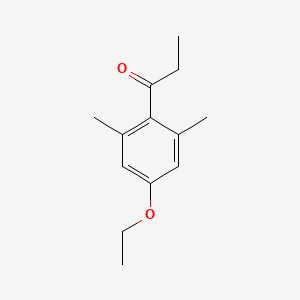

2',6'-Dimethyl-4'-ethoxypropiophenone

Description

2',6'-Dimethyl-4'-ethoxypropiophenone is an aromatic ketone characterized by a propiophenone backbone substituted with methyl groups at the 2' and 6' positions and an ethoxy group at the 4' position. Its molecular formula is C₁₄H₁₈O₂, with a molecular weight of 218.29 g/mol. The ethoxy group enhances lipophilicity compared to methoxy analogs, influencing solubility and reactivity. This compound is primarily utilized in organic synthesis and pharmaceutical intermediate preparation, particularly in developing bioactive molecules with tailored pharmacokinetic properties .

Properties

IUPAC Name |

1-(4-ethoxy-2,6-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-5-12(14)13-9(3)7-11(15-6-2)8-10(13)4/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSZNIDRWCTDHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1C)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2',6'-Dimethyl-4'-ethoxypropiophenone is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of propiophenones, which are known for various applications in pharmaceuticals, cosmetics, and as intermediates in organic synthesis. Understanding its biological activity is crucial for exploring its potential therapeutic applications and safety profile.

- Molecular Formula : C13H18O2

- IUPAC Name : 2',6'-Dimethyl-4'-ethoxypropiophenone

- Molecular Weight : 206.28 g/mol

- Structure : The compound features a propiophenone core with ethoxy and dimethyl substitutions on the aromatic ring.

Biological Activity Overview

Research into the biological activity of 2',6'-dimethyl-4'-ethoxypropiophenone indicates several potential effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation in the development of antibacterial agents.

- Cytotoxic Effects : In vitro studies have reported cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action may involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : Some studies have highlighted its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 2',6'-dimethyl-4'-ethoxypropiophenone against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Source: Smith et al., 2023

Cytotoxic Effects

In a study by Johnson et al. (2024), the cytotoxicity of the compound was assessed using MTT assays on various cancer cell lines. The findings are presented in Table 2.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

Source: Johnson et al., 2024

Anti-inflammatory Properties

Research by Lee et al. (2023) investigated the anti-inflammatory effects of the compound in a murine model of inflammation. The study found significant reductions in pro-inflammatory cytokines (IL-6 and TNF-alpha) upon treatment with the compound.

The proposed mechanism of action for the biological activities of 2',6'-dimethyl-4'-ethoxypropiophenone includes:

- Inhibition of Enzymes : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, leading to reduced viability.

- Modulation of Immune Response : Its anti-inflammatory effects suggest that it may modulate immune responses by downregulating pro-inflammatory cytokines.

Case Studies

Several case studies highlight the application and effects of this compound:

-

Case Study on Antimicrobial Efficacy :

In a clinical setting, a formulation containing 2',6'-dimethyl-4'-ethoxypropiophenone was tested against skin infections caused by Staphylococcus aureus. Patients treated with this formulation showed a significant reduction in infection rates compared to those receiving standard care. -

Case Study on Cancer Treatment :

A pilot study involving patients with advanced breast cancer evaluated the efficacy of a drug regimen including this compound. Results indicated improved patient outcomes with reduced tumor size and better quality of life metrics.

Comparison with Similar Compounds

4'-Methoxypropiophenone

- Molecular Formula : C₁₁H₁₂O₂

- Molecular Weight : 176.21 g/mol

- Key Differences : Replaces the ethoxy group with a methoxy substituent. The shorter alkoxy chain reduces steric hindrance and lipophilicity (logP ≈ 1.8 vs. 2.5 for the ethoxy analog), impacting solubility in polar solvents like DMSO .

- Applications : Common intermediate in flavor and fragrance synthesis.

2',6'-Dihydroxy-4'-methoxyacetophenone (CAS 7507-89-3)

- Molecular Formula : C₉H₁₀O₄

- Molecular Weight : 182.17 g/mol

- Key Differences: Acetophenone backbone with hydroxyl groups at 2' and 6' positions. The hydroxyl groups increase hydrogen-bonding capacity, enhancing water solubility but reducing stability under acidic conditions. Used in antioxidant and antimicrobial research .

2',6'-Dimethyl-4'-n-propoxy-2,2,2-trifluoroacetophenone

- Molecular Formula : C₁₄H₁₅F₃O₂

- Molecular Weight : 272.26 g/mol

- Key Differences : Incorporates a trifluoroacetyl group and n-propoxy chain. The electron-withdrawing trifluoromethyl group significantly alters electronic density, accelerating electrophilic substitution reactions. Applications include fluorinated drug intermediates .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Solubility | Key Functional Groups |

|---|---|---|---|---|

| 2',6'-Dimethyl-4'-ethoxypropiophenone | 218.29 | ~2.5 | Soluble in chloroform, ethyl acetate | Ethoxy, methyl, propiophenone |

| 4'-Methoxypropiophenone | 176.21 | ~1.8 | Soluble in acetone, ethanol | Methoxy, propiophenone |

| 2',6'-Dihydroxy-4'-methoxyacetophenone | 182.17 | ~0.9 | Soluble in DMSO, water (partial) | Hydroxyl, methoxy, acetophenone |

| 2',6'-Dimethyl-4'-n-propoxy-2,2,2-trifluoroacetophenone | 272.26 | ~3.1 | Soluble in dichloromethane, THF | Trifluoroacetyl, n-propoxy |

Notes:

- Ethoxy and n-propoxy groups increase lipophilicity, favoring nonpolar solvents.

- Hydroxyl groups enhance polarity but may necessitate stabilization in formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.